molecular formula C18H24N4O B7450271 4-(azepan-1-yl)-N-(1-ethylimidazol-2-yl)benzamide

4-(azepan-1-yl)-N-(1-ethylimidazol-2-yl)benzamide

Cat. No.: B7450271
M. Wt: 312.4 g/mol
InChI Key: MKNHSNMFNFKVTL-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-N-(1-ethylimidazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an azepane ring, an ethylimidazole moiety, and a benzamide core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-N-(1-ethylimidazol-2-yl)benzamide typically involves the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethylimidazole moiety: This step may involve the alkylation of imidazole with ethyl halides under basic conditions.

    Coupling with benzamide: The final step involves coupling the azepane and ethylimidazole intermediates with benzoyl chloride or a similar benzamide precursor under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-yl)-N-(1-ethylimidazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmacological agent.

    Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-N-(1-ethylimidazol-2-yl)benzamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidin-1-yl)-N-(1-ethylimidazol-2-yl)benzamide: Similar structure but with a piperidine ring instead of an azepane ring.

    4-(morpholin-1-yl)-N-(1-ethylimidazol-2-yl)benzamide: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

4-(azepan-1-yl)-N-(1-ethylimidazol-2-yl)benzamide is unique due to the presence of the azepane ring, which may confer different steric and electronic properties compared to similar compounds. This uniqueness could result in distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-(azepan-1-yl)-N-(1-ethylimidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-2-21-14-11-19-18(21)20-17(23)15-7-9-16(10-8-15)22-12-5-3-4-6-13-22/h7-11,14H,2-6,12-13H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNHSNMFNFKVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1NC(=O)C2=CC=C(C=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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